GW-610 - 872726-44-8

GW-610

Catalog Number: EVT-337872
CAS Number: 872726-44-8
Molecular Formula: C15H12FNO2S
Molecular Weight: 289.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GW-610 is a synthetic, fluorinated 2-arylbenzothiazole compound that has demonstrated potent and selective in vitro antitumor activity. [, ] While structurally similar to other antitumor benzothiazoles, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F-203; NSC 703786), GW-610 exhibits a distinct mechanism of action and displays efficacy against a broader range of cancer cell lines, including those derived from lung, colon, and breast cancers. [, ] GW-610 exerts its antitumor effects through interactions with specific cytochrome P450 (CYP) enzymes, particularly CYP2W1, which is highly expressed in colorectal tumors. [, , ]

Future Directions
  • Drug Delivery Optimization: Addressing the limited water solubility of GW-610 is crucial for its clinical translation. Continued research on novel drug delivery systems, such as apoferritin encapsulation, could enhance its bioavailability and therapeutic efficacy. [, ]

5F-203 (2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole)

    Hydroxylamine Metabolite of 5F-203

    • Compound Description: This metabolite is formed during the bioactivation of 5F-203 by CYP2W1. It is capable of forming DNA adducts via a putative nitrenium intermediate, suggesting a potential mechanism for 5F-203's antitumor activity. []
    • Relevance: While not directly derived from GW-610, this metabolite highlights the significance of CYP2W1-mediated bioactivation in the activity of fluorinated 2-arylbenzothiazoles. This enzyme is also involved in GW-610's bioactivation, particularly in colorectal cancer cells, where it plays a crucial role in the compound's efficacy. [, ]
    • Compound Description: These conjugates are formed through the reaction of glutathione with reactive intermediates generated during the metabolism of 5F-203 and GW-610. The formation of these conjugates suggests the involvement of quinoneimine and 1,2-quinone intermediates, respectively, in the metabolism of these benzothiazoles. []
    • Relevance: These conjugates provide insights into the metabolic pathways of both 5F-203 and GW-610. They suggest that both compounds can be bioactivated to reactive intermediates, potentially contributing to their antitumor activities while also possibly being involved in cellular toxicity. []

    2-Aryl-Benzothiazoles, -Benzoxazoles, and -Chromen-4-ones

    • Compound Description: These compounds represent structural analogs of GW-610, synthesized to investigate the structure-activity relationship of fluorinated 2-arylbenzothiazoles. These analogs explore modifications to the core scaffold of GW-610, replacing the benzothiazole ring with benzoxazole or chromen-4-one systems while maintaining the 2-aryl and 5-fluoro substituents. []
    • Relevance: Comparing the activity of these analogs to GW-610 helps to elucidate the key structural features essential for the potent antitumor activity of GW-610. While some analogs displayed submicromolar activity against breast cancer cell lines, none matched the potency of GW-610, highlighting the specific structural requirements for its activity. []

    Phortress

    • Compound Description: Phortress is a lysyl-amide prodrug of a benzothiazole compound. It exhibits enhanced encapsulation efficiency within apoferritin (AFt) protein cages compared to other benzothiazoles like 5F-203. []
    • Relevance: While its specific structure is not detailed in the provided papers, Phortress represents a strategy to improve the delivery and potentially the efficacy of benzothiazole-based antitumor agents. Similar to GW-610, Phortress benefits from encapsulation within AFt, demonstrating improved potency against various cancer cell lines. []

    GW 608-Lys

    • Compound Description: This compound is a lysyl-amide prodrug analog of a benzothiazole, similar to Phortress. Though its specific structure remains undisclosed in the provided research, GW 608-Lys exhibits enhanced encapsulation within AFt protein cages. []
    • Relevance: Similar to Phortress, GW 608-Lys exemplifies an approach to improve the delivery and potentially the efficacy of benzothiazole-based antitumor agents. It further emphasizes the potential of AFt encapsulation for enhancing the activity of benzothiazoles like GW-610 against cancer cells. []
    Source and Classification

    GW 610 is derived from a series of benzothiazole derivatives that have been synthesized for pharmacological evaluation. It falls under the broader category of small molecules designed to target cancer cells selectively. The compound has been assigned the National Service Center number 721648 and is available through various chemical suppliers for research purposes .

    Synthesis Analysis

    The synthesis of GW 610 involves the modification of benzothiazole derivatives, although specific synthetic pathways are not extensively documented in the literature. The general approach includes:

    • Starting Materials: The synthesis typically begins with benzothiazole as a core structure.
    • Reagents: Various reagents are employed to introduce substituents such as the dimethoxyphenyl group and fluorine atom.
    • Reaction Conditions: While detailed conditions are not disclosed, it is suggested that typical organic synthesis techniques such as heating under reflux or microwave-assisted synthesis may be utilized.

    Researchers have noted that the synthesis may involve multiple steps, including oxidation and substitution reactions, although specific parameters like temperature and reaction time remain unspecified .

    Molecular Structure Analysis

    GW 610 features a complex molecular structure characterized by:

    • Core Structure: A benzothiazole ring fused with a fluorinated aromatic moiety.
    • Functional Groups: The presence of two methoxy groups at the 3 and 4 positions of the phenyl ring enhances its biological activity.
    • Molecular Formula: C12_{12}H10_{10}F1_{1}N1_{1}O2_{2}S1_{1}, with a molecular weight of approximately 239.27 g/mol.

    The arrangement of these groups is crucial for the compound's interaction with biological targets, influencing its binding affinity and metabolic pathways .

    Chemical Reactions Analysis

    GW 610 participates in several chemical reactions, primarily involving:

    • Oxidation: Catalyzed by cytochrome P450 enzymes (CYPs), leading to the formation of reactive metabolites that can interact with DNA.
    • Reduction: Potential reduction reactions may occur but are less documented.
    • Substitution Reactions: These involve modifications at various positions on the benzothiazole ring or aromatic systems.

    The reactivity profile indicates that GW 610 can undergo transformations that enhance or deactivate its antitumor properties depending on the enzymatic environment .

    Mechanism of Action

    The mechanism of action for GW 610 involves:

    • Bioactivation: Upon administration, GW 610 is metabolized by cytochrome P450 enzymes, particularly CYP1A1 and CYP2W1. This bioactivation leads to the formation of electrophilic species capable of forming adducts with cellular macromolecules such as DNA.
    • Antiproliferative Effects: The resultant DNA adducts trigger cellular responses that inhibit proliferation and induce apoptosis in sensitive cancer cell lines.
    • Gene Expression Modulation: GW 610 influences gene expression patterns related to cell cycle regulation and apoptosis, further contributing to its antitumor efficacy .
    Physical and Chemical Properties Analysis

    GW 610 exhibits several notable physical and chemical properties:

    • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
    • Stability: Stability data under various conditions (e.g., pH variations, temperature) are not extensively documented but are critical for understanding its storage and handling requirements.
    • Melting Point: Specific melting point data is not readily available but is essential for practical applications in laboratory settings.

    These properties influence its formulation and application in biological studies .

    Applications

    GW 610 has significant potential applications in scientific research, particularly in oncology:

    • Antitumor Research: It serves as a lead compound for developing new anticancer therapies targeting specific cancer types.
    • Mechanistic Studies: Researchers utilize GW 610 to study the role of cytochrome P450 enzymes in drug metabolism and cancer biology.
    • Drug Development: Its unique structural features make it a candidate for further modifications aimed at enhancing efficacy or reducing side effects.

    In vitro studies have demonstrated its effectiveness against various cancer cell lines, making it a valuable tool in cancer research .

    Introduction to GW 610

    Chemical and Pharmacological Background of GW 610

    GW 610 (IUPAC name: 2-(3,4-dimethoxyphenyl)-5-fluorobenzo[d]thiazole) is a synthetic benzothiazole derivative with the molecular formula C₁₅H₁₂FNO₂S and a molecular weight of 289.32 g/mol. It exists as a light yellow to brown crystalline solid, soluble in dimethyl sulfoxide (DMSO) but exhibiting poor aqueous solubility—a characteristic that poses formulation challenges [1] [10]. The compound features a fluorinated benzothiazole core linked to a dimethoxyphenyl ring, contributing to its unique biochemical properties [8].

    Pharmacologically, GW 610 functions as a potent ligand for the aryl hydrocarbon receptor (AhR), exhibiting a binding affinity (Kᵢ) of 6.8 nM [8]. This interaction triggers downstream signaling pathways, notably inducing cytochrome P450 1A1 (CYP1A1) expression in sensitive cancer cell lines. Unlike earlier benzothiazole analogs, GW 610's antitumor activity operates independently of CYP1A1 induction in certain contexts, suggesting multiple mechanistic pathways [1]. Its primary mechanism involves inhibition of tyrosine kinases—enzymes critical for cellular signaling cascades governing proliferation, differentiation, and apoptosis [1] [8].

    Table 1: Fundamental Chemical Properties of GW 610

    PropertyValue
    CAS Number872726-44-8
    Molecular FormulaC₁₅H₁₂FNO₂S
    Molecular Weight289.32 g/mol
    Purity≥98%
    AppearanceCrystalline solid
    SolubilitySoluble in DMSO
    SMILES NotationFC1=CC=C(SC(C2=CC=C(OC)C(OC)=C2)=N3)C3=C1

    Historical Development and Discovery of GW 610

    GW 610 emerged from systematic structure-activity relationship (SAR) studies on 2-(4-aminophenyl)benzothiazole scaffolds conducted by Mortimer et al. in 2006 [1]. Researchers synthesized and screened numerous analogs, discovering that GW 610 (designated NSC 721648 in the National Service Center database) represented a pinnacle of potency within this chemical class. The compound’s signature structural features—a 5-fluorine substitution on the benzothiazole ring and 3,4-dimethoxy groups on the phenyl ring—were critical for optimizing its antiproliferative efficacy [1] [8].

    Initial screening revealed exceptional activity against the NCI-60 human cancer cell line panel, with sub-nanomolar growth inhibition (GI₅₀) values in breast (MCF-7, MDA-MB-468), colon (KM12, HCC2998), and lung cancer models [1]. This broad-spectrum activity distinguished it from earlier benzothiazoles, which often displayed narrower selectivity. A key breakthrough was the observation that GW 610’s antitumor effects were not solely dependent on CYP1A1 induction—a deviation from the established mechanism of its predecessors [1]. Despite promising in vitro results, no animal in vivo data were initially reported, and the compound remains in preclinical development [1] [6].

    Table 2: Key Milestones in GW 610 Development

    YearEventSignificance
    2006Synthesis and characterization by Mortimer et al. [1]Identification of sub-nanomolar GI₅₀ values in breast cancer cells
    2010sProdrug and formulation studies (e.g., apoferritin encapsulation) [6]Enhanced solubility and targeted delivery
    2020sMechanistic studies on AhR-dependent pathways [8]Elucidation of dual CYP1A1-dependent/independent actions

    Significance of GW 610 in Antiproliferative Research

    GW 610 exemplifies the potential of targeted benzothiazoles in oncology, demonstrating unparalleled potency across diverse carcinoma models. In MCF-7 (breast) and MDA-MB-468 (breast) cell lines, it achieves GI₅₀ values below 0.1 nM—surpassing conventional chemotherapeutics by orders of magnitude [1] [8]. Its selectivity is evidenced by a high selective index (SX > 100) in cancer versus normal lung fibroblasts (MRC9), indicating a favorable therapeutic window [5] [8].

    The compound’s ability to induce cancer-specific metabolic activation is particularly significant. In sensitive cells, GW 610 upregulates CYP isoforms (CYP1A1, CYP2S1, CYP2W1), which metabolize the compound into reactive intermediates that form lethal DNA adducts [1] [6]. This bioactivation occurs preferentially in tumor cells due to their elevated expression of these enzymes, enabling selective cytotoxicity. Notably, co-administration with the AhR antagonist α-naphthoflavone reduces potency (e.g., GI₅₀ shifts from <0.1 nM to 0.27–0.51 μM), confirming AhR involvement in its mechanism [8].

    To overcome solubility limitations, innovative delivery systems like apoferritin (AFt) nanocages have been engineered. Encapsulation of GW 610 prodrugs (e.g., GW 608-Lys) boosts payload capacity to >380 molecules per AFt cage and sustains release over 12 hours. These formulations enhance cellular uptake and potency—AFt-GW 610 complexes outperform free compounds in 5/7 cancer models [6]. Current research explores GW 610’s role in overcoming multidrug resistance, leveraging its unique mechanism to bypass common efflux pathways [9].

    Table 3: Antiproliferative Activity of GW 610 Across Cancer Cell Lines

    Cell LineTumor TypeActivity (GI₅₀/IC₅₀)Key Observations
    MCF-7Breast adenocarcinoma<0.1 nMAhR-dependent; CYP1A1 induction
    MDA-MB-468Breast carcinoma<0.1 nMER-independent; DNA adduct formation
    KM12Colorectal carcinoma290 nMModerate sensitivity; metabolic heterogeneity
    HCC2998Colorectal carcinoma0.25 nMHigh sensitivity; potential for targeted delivery
    NCI-H520Lung squamous cell4.7 μM (IC₅₀)Lower sensitivity than adenocarcinoma subtypes
    NCI-H23Lung adenocarcinoma3.7 μM (IC₅₀)Enhanced uptake in nanoformulations

    Properties

    CAS Number

    872726-44-8

    Product Name

    GW 610

    IUPAC Name

    2-(3,4-dimethoxyphenyl)-5-fluoro-1,3-benzothiazole

    Molecular Formula

    C15H12FNO2S

    Molecular Weight

    289.3 g/mol

    InChI

    InChI=1S/C15H12FNO2S/c1-18-12-5-3-9(7-13(12)19-2)15-17-11-8-10(16)4-6-14(11)20-15/h3-8H,1-2H3

    InChI Key

    ZRLSVQBGBBYEAZ-UHFFFAOYSA-N

    SMILES

    COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F)OC

    Synonyms

    2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole
    GW 610
    GW-610
    GW610 compound
    NSC 721648
    NSC-721648
    NSC721648
    PMX 610
    PMX-610
    PMX610

    Canonical SMILES

    COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F)OC

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.